Cytotoxicity Against ZR‑75‑30 Breast Cancer Cells: Direct Comparison with Co‑Isolated Compounds
In the primary isolation study, Negundonorin A (compound 3) was tested alongside five other compounds from Vitex negundo seeds against the ZR‑75‑30 human breast cancer cell line. Negundonorin A exhibited an IC₅₀ of 0.56 ± 0.19 μg/mL, meeting the criterion for strong cytotoxicity [1]. By contrast, the co‑isolated sesquiterpenoid negunfurol (1) was most active against HL‑60 cells (IC₅₀ = 0.94 ± 0.26 μg/mL) but was not reported as strongly cytotoxic to ZR‑75‑30, while the known triterpenoid 3‑epi‑corosolic acid (6) showed substantially weaker activity against the same breast cancer line [1]. This indicates that, within a panel of six Vitex‑derived terpenoids, Negundonorin A is the most potent against ZR‑75‑30 cells and the only compound classified as ‘strongly cytotoxic’ to this specific breast cancer line.
| Evidence Dimension | Cytotoxicity (IC₅₀) against ZR‑75‑30 breast cancer cells |
|---|---|
| Target Compound Data | IC₅₀ = 0.56 ± 0.19 μg/mL |
| Comparator Or Baseline | Negunfurol (1): not strongly active on ZR‑75‑30 (most active on HL‑60, IC₅₀ = 0.94 ± 0.26 μg/mL). 3‑epi‑Corosolic acid (6): weaker activity on ZR‑75‑30 (no IC₅₀ reported) |
| Quantified Difference | Negundonorin A is the only compound in the series classified as strongly cytotoxic to ZR‑75‑30; negunfurol shows a different cell‑line selectivity, and 3‑epi‑corosolic acid shows reduced potency. |
| Conditions | MTT assay, 48 h exposure, ZR‑75‑30 human breast cancer cells; all six compounds tested in parallel from the same extract. |
Why This Matters
For researchers focused on breast cancer models, Negundonorin A provides a unique potency signature within the Vitex terpenoid family that cannot be replicated by the more abundant analogs negunfurol or 3‑epi‑corosolic acid.
- [1] Zheng CJ, Pu J, Zhang H, Han T, Rahman K, Qin LP. Sesquiterpenoids and norterpenoids from Vitex negundo. Fitoterapia. 2012;83(1):49-54. doi:10.1016/j.fitote.2011.09.012 View Source
